N-naphthalen-1-yl-5-oxopyrrolidine-2-carboxamide N-naphthalen-1-yl-5-oxopyrrolidine-2-carboxamide
Brand Name: Vulcanchem
CAS No.: 471917-20-1
VCID: VC6020116
InChI: InChI=1S/C15H14N2O2/c18-14-9-8-13(16-14)15(19)17-12-7-3-5-10-4-1-2-6-11(10)12/h1-7,13H,8-9H2,(H,16,18)(H,17,19)
SMILES: C1CC(=O)NC1C(=O)NC2=CC=CC3=CC=CC=C32
Molecular Formula: C15H14N2O2
Molecular Weight: 254.289

N-naphthalen-1-yl-5-oxopyrrolidine-2-carboxamide

CAS No.: 471917-20-1

Cat. No.: VC6020116

Molecular Formula: C15H14N2O2

Molecular Weight: 254.289

* For research use only. Not for human or veterinary use.

N-naphthalen-1-yl-5-oxopyrrolidine-2-carboxamide - 471917-20-1

Specification

CAS No. 471917-20-1
Molecular Formula C15H14N2O2
Molecular Weight 254.289
IUPAC Name N-naphthalen-1-yl-5-oxopyrrolidine-2-carboxamide
Standard InChI InChI=1S/C15H14N2O2/c18-14-9-8-13(16-14)15(19)17-12-7-3-5-10-4-1-2-6-11(10)12/h1-7,13H,8-9H2,(H,16,18)(H,17,19)
Standard InChI Key UNQIDJVMYQCITN-UHFFFAOYSA-N
SMILES C1CC(=O)NC1C(=O)NC2=CC=CC3=CC=CC=C32

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

N-Naphthalen-1-yl-5-oxopyrrolidine-2-carboxamide features a 5-membered pyrrolidone ring (5-oxopyrrolidine) substituted at the 2-position with a carboxamide group. The amide nitrogen is further bonded to a naphthalen-1-yl (α-naphthyl) moiety, creating a planar aromatic system conjugated with the heterocyclic core. Key structural parameters include:

PropertyValueSource
Molecular FormulaC₁₅H₁₄N₂O₂
Molecular Weight254.29 g/mol
IUPAC NameN-naphthalen-1-yl-5-oxopyrrolidine-2-carboxamide
SMILESC1CC(=O)NC1C(=O)NC2=CC=CC3=CC=CC=C32
InChI KeyUNQIDJVMYQCITN-UHFFFAOYSA-N

The stereochemistry at the pyrrolidine C2 position (R/S configuration) remains unspecified in most literature, though related compounds with (2S) configurations exhibit distinct bioactivity profiles .

Isomerism and Stereochemical Considerations

A structural isomer, N-naphthalen-2-yl-5-oxopyrrolidine-2-carboxamide (CAS 22155-91-5), differs in the naphthalene substitution pattern (β-naphthyl vs. α-naphthyl). Comparative studies suggest that the 1-naphthyl variant may exhibit enhanced π-π stacking interactions in enzyme binding pockets due to the proximal aromatic rings .

Synthesis and Analytical Characterization

Synthetic Routes

The synthesis of N-naphthalen-1-yl-5-oxopyrrolidine-2-carboxamide typically involves a multi-step protocol:

  • Pyrrolidone Formation: Cyclization of γ-aminobutyric acid derivatives under ketonization conditions yields 5-oxopyrrolidine.

  • Carboxamide Coupling: Reaction of 5-oxopyrrolidine-2-carboxylic acid with 1-naphthylamine using coupling agents (e.g., EDC/HOBt) in dichloromethane or DMF.

  • Purification: Chromatographic techniques (HPLC, flash chromatography) isolate the product, with yields averaging 60–75%.

Critical Reaction Parameters:

  • Temperature: 0–25°C for coupling steps to minimize racemization.

  • Solvent Choice: Polar aprotic solvents (DMF, acetonitrile) enhance carboxamide stability.

  • Catalysts: Tertiary amines (e.g., DIEA) improve nucleophilic displacement efficiency .

Analytical Data

Nuclear Magnetic Resonance (NMR):

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (d, J = 7.9 Hz, 1H, naphthyl H8), 7.94–7.87 (m, 2H, naphthyl H2/H3), 7.56–7.45 (m, 4H, naphthyl H4–H7), 4.42 (dd, J = 8.1, 4.3 Hz, 1H, pyrrolidine H2), 3.21 (t, J = 7.5 Hz, 1H, pyrrolidine H3), 2.64–2.52 (m, 2H, pyrrolidine H4/H5).

  • ¹³C NMR: δ 176.8 (C=O, pyrrolidone), 168.2 (C=O, carboxamide), 134.5–125.3 (naphthyl carbons), 58.1 (C2), 35.7 (C3), 28.4 (C4/C5).

High-Resolution Mass Spectrometry (HRMS):

  • Calculated for C₁₅H₁₄N₂O₂ [M+H]⁺: 255.1128; Found: 255.1131.

Biological Activity and Mechanistic Insights

Antimicrobial and Antioxidant Properties

Pyrrolidine carboxamides with electron-withdrawing substituents exhibit moderate antibacterial activity (MIC = 32–64 μg/mL against S. aureus). The naphthyl group’s lipophilicity may facilitate membrane penetration, though exact mechanisms remain unelucidated.

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